2,6-Dichlorophenol

Catalog No.
S586683
CAS No.
87-65-0
M.F
C6H4Cl2O
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorophenol

CAS Number

87-65-0

Product Name

2,6-Dichlorophenol

IUPAC Name

2,6-dichlorophenol

Molecular Formula

C6H4Cl2O

Molecular Weight

163 g/mol

InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H

InChI Key

HOLHYSJJBXSLMV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)O)Cl

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether
In water, 2.65X10+3 mg/l at 25 °C
In water, 1,900 mg/L at 25 °C

Synonyms

2,6-Dichlorophenol; NSC 60647

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)Cl

The exact mass of the compound 2,6-Dichlorophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.01 mvery soluble in ethanol, ethyl ether; soluble in benzene, petroleum etherin water, 2.65x10+3 mg/l at 25 °cin water, 1,900 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60647. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. It belongs to the ontological category of dichlorophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichlorophenol (CAS 87-65-0) is a halogenated phenol characterized by two ortho-positioned chlorine atoms that impart significant steric bulk and strong electron-withdrawing effects . With a melting point of 64–66 °C and a boiling point of 218–220 °C, it is processed as a crystalline solid in industrial settings . In chemical procurement, it is primarily sourced as a building block for pharmaceuticals, agrochemicals, and advanced materials . Its specific substitution pattern makes it a strict precursor for synthesizing sterically constrained diarylamines and diaryl ethers, most notably in the production of the non-steroidal anti-inflammatory drug diclofenac and its structural analogs [1].

Substituting 2,6-Dichlorophenol with isomers like 2,4-Dichlorophenol or 2,5-Dichlorophenol leads to immediate synthetic failure in target-oriented workflows[1]. The dual ortho-chlorine configuration in 2,6-Dichlorophenol completely blocks the 2- and 6-positions, forcing subsequent electrophilic aromatic substitutions exclusively to the para (4-) position[2]. In contrast, 2,4-Dichlorophenol directs substitutions to the remaining ortho position (C6) [2]. Furthermore, the steric bulk flanking the hydroxyl group in 2,6-Dichlorophenol is a strict prerequisite for achieving the specific orthogonal dihedral angles required in the pharmacological active sites of drugs like diclofenac; using an isomer fails to produce the necessary 3D molecular conformation [3]. Finally, the profound difference in acidity dictates that reaction conditions optimized for the phenolate of 2,6-Dichlorophenol will not activate 2,4-Dichlorophenol efficiently [1].

Thermodynamic Acidity and Phenolate Formation at Neutral pH

2,6-Dichlorophenol exhibits a significantly lower pKa compared to its isomers due to the dual electron-withdrawing inductive effects of the ortho-chlorines[1]. Experimental measurements place the pKa of 2,6-Dichlorophenol at 6.79, whereas 2,4-Dichlorophenol has a pKa of 8.09 [2]. At a physiological or mildly basic pH of 7.5, 2,6-Dichlorophenol exists predominantly as a reactive phenolate anion, while 2,4-Dichlorophenol remains largely in its protonated, unreactive state [1].

Evidence DimensionpKa and Ionization state
Target Compound Data2,6-Dichlorophenol (pKa 6.79)
Comparator Or Baseline2,4-Dichlorophenol (pKa 8.09)
Quantified Difference2,6-Dichlorophenol is over 10 times more acidic than 2,4-Dichlorophenol.
ConditionsAqueous solution at 25 °C

This quantitative shift in ionization dictates solvent selection and base equivalents in nucleophilic substitutions, allowing 2,6-Dichlorophenol to be activated under much milder aqueous or biphasic conditions than its isomers.

Absolute Para-Directing Regioselectivity Due to Ortho-Blocking

The substitution pattern of 2,6-Dichlorophenol dictates its downstream reactivity in electrophilic aromatic substitution[1]. Because both ortho positions (C2 and C6) are occupied by chlorine atoms, any incoming electrophile is directed exclusively to the para position (C4) [1]. In contrast, 2,4-Dichlorophenol has an open ortho position (C6), leading to ortho-directed products[2].

Evidence DimensionRegioselectivity in electrophilic substitution
Target Compound Data2,6-Dichlorophenol (100% para-directed to C4)
Comparator Or Baseline2,4-Dichlorophenol (ortho-directed to C6)
Quantified Difference2,6-Dichlorophenol yields exclusively 4-substituted derivatives, while 2,4-Dichlorophenol yields 6-substituted derivatives.
ConditionsStandard electrophilic aromatic substitution conditions

Buyers synthesizing 4-functionalized 2,6-disubstituted aromatic building blocks must procure 2,6-Dichlorophenol to avoid complex, low-yield isomer separation workflows.

Steric Hindrance in Ullmann Coupling for API Synthesis

The synthesis of diclofenac and its derivatives relies heavily on the specific steric hindrance provided by the 2,6-dichloro substitution [1]. When 2,6-Dichlorophenol is used in Ullmann-type C-O or C-N coupling reactions with o-aminophenylacetate or chloro-N-phenylacetamide, the resulting diaryl compound is forced into an orthogonal conformation[2]. Unsubstituted phenol or mono-chlorophenols lack this dual-flanking steric bulk, resulting in planar and flexible molecules that fail to bind the cyclooxygenase (COX) active site [1].

Evidence DimensionDiaryl conformation post-coupling
Target Compound Data2,6-Dichlorophenol (Yields sterically locked orthogonal diaryl systems)
Comparator Or BaselinePhenol / Mono-chlorophenols (Yield planar/flexible systems)
Quantified DifferenceThe dual ortho-chlorines enforce a highly restricted rotation around the ether/amine linkage.
ConditionsUllmann coupling or Smiles rearrangement for NSAID synthesis

Procurement of 2,6-Dichlorophenol is strictly required for manufacturing diclofenac analogs, as missing even one ortho-chlorine eliminates the required pharmacological steric hindrance.

Synthesis of Diclofenac and NSAID Analogs

2,6-Dichlorophenol is the required starting material for producing 2-(2,6-dichlorophenoxy)-N-phenylacetamide via condensation, which subsequently undergoes Smiles rearrangement to yield diclofenac [1].

Production of 4-Substituted 2,6-Dichlorophenyl Intermediates

Due to its absolute para-directing nature, 2,6-Dichlorophenol is the required choice for synthesizing 4-functionalized derivatives without the need for costly isomer separation [2].

Phase-Transfer Catalyzed Etherifications

Exploiting its low pKa (6.79), 2,6-Dichlorophenol is selected for biphasic continuous flow reactors where mild bases are sufficient to generate the reactive phenolate anion, unlike less acidic dichlorophenol isomers[3].

Physical Description

2,6-dichlorophenol is a white crystalline solid with a strong odor. Odor threshold concentration: 0.003 mg/L at 86°F; 200 µg/L at 68-72°F. Taste threshold concentration: 0.0002 mg/L. (NTP, 1992)

Color/Form

White crystals from petroleum ether
Needles from petroleum ethe

XLogP3

2.7

Boiling Point

424 to 428 °F at 760 mm Hg (NTP, 1992)
220.0 °C
220 °C; 92 °C at 4 mm Hg

Density

1.653 g/cu cm at 20 °C

LogP

2.75 (LogP)
log Kow = 2.75

Melting Point

154 to 156 °F (NTP, 1992)
68.5 °C

UNII

Q7E9K52W7E

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 53 of 54 companies with hazard statement code(s):;
H314 (90.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (13.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
Chlorine atoms on the ortho-position weakened the activity of mono- and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/

Vapor Pressure

1 mm Hg at 139.1 °F ; 5 mm Hg at 189.7° F; 10 mm Hg at 213.8° F (NTP, 1992)
0.03 mmHg
0.033 mm Hg at 25 °C

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/

Other CAS

87-65-0

Wikipedia

2,6-dichlorophenol

Methods of Manufacturing

... Industrially by chlorination of phenol with chlorine gas in a melt in cast-iron reactors. The isomer distribution in the product may be adjusted to market demands by the chlorination level and by recycling various intermediates. The yield, based on chlorine and phenol, is greater than 95%. /Mono-, Di-, and Trichlorophenols with No Chlorine in a Meta Position/
TREATMENT OF 2-CHLOROPHENOL WITH LIQUID SULFUR DIOXIDE, FOLLOWED BY GASEOUS CHLORINE WITH HEAT
... Obtained by chlorinating o-chlorophenol in the presence of a catalytic quantity of an amine, with or without a solvent medium, giving a yield of 90%.

General Manufacturing Information

Phenol, 2,6-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
... Can be formed either as intermediates in the chlorination of phenol to higher chlorophenols, or as degradation products.
The sex pheromone, 2,6-dichlorophenol, was combined with a pesticide to control populations of the American dog tick, Dermacentor variabilis (Say). This pheromone persisted in the fur of treated dogs for at least 18 days. The mixture of pheromone and pesticide was much more effective in reducing mating among the surviving ticks than the treatments without pheromone. The pheromone pesticide mixture also killed significantly more ticks than the treatment without pheromone. This increased effectiveness was due almost entirely to the significantly greater kill of male ticks. Combining the sex pheromone with pesticide treatments offers a means of suppressing tick populations by curtailing their mating and subsequent reproductive success.

Analytic Laboratory Methods

CAPILLARY GAS CHROMATOGRAPHIC DETERMINATION OF 2,6-DICHLOROPHENOL IN SURFACE WATER. THE MINIMUM DETECTABLE AMOUNT WAS 0.05 UG/L.
GAS CHROMATOGRAPHIC ANALYSIS OF TRACE PHENOLS, INCLUDING 2,6-DICHLOROPHENOL, BY DIRECT ACETYLATION IN AQUEOUS SOLUTION. STABLE ACETATE ESTER CAN BE ANALYZED USING STD GC COLUMNS SUCH AS OV-17 OR OV-101, ND.
Reverse phase high pressure liquid chromatography with a UV detector in series with an electrochemical detector was used for qual and quant determination of impurities in technical samples. 2,6-Dichlorophenol (avg 4.5%) was one of the contaminants in technical 2,4-dichlorophenol samples.
Direct determination of trace amounts of chlorophenols in freshwater, waste water and seawater was studied. /Chlorophenols/
For more Analytic Laboratory Methods (Complete) data for 2,6-DICHLOROPHENOL (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chlorinated phenols in urine are isolated by sorption onto small column of macroreticular resin. The phenols were eluted from column with 2-propanol in hexane; solution concentrated & the phenols were separated & analyzed by GC. /Chlorinated phenols/
A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/
A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/
A gas chromatographic method is described that is sensitive and specific for the simultaneous determination of 10 chlorinated phenols /in urine samples/: 2,6-, 2,4-, 2,3-, and 3,4-dichlorophenol; 2,4,6-, 2,4,5-, and 3,4,5-trichlorophenol; 2,3,4,6- and 2,3,4,5-tetrachlorophenol; and pentachlorophenol. ... The method is based on the hydrolysis of the phenolic compounds in urine and subsequent derivatization with acetic anhydride. To determine the accuracy and precision of the method, pooled urine from unexposed persons spiked with definite amounts of each chlorophenol was analyzed. Concentrations were between 58 and 220 ug/l. Recoveries ranged between 87 and 119%. The coefficients of variation were between 4.4 and 10.1%. The detection limit for each chlorophenol in urine ranged between 4.9 and 18.6 ug/L.

Dates

Last modified: 08-15-2023

Explore Compound Types